molecular formula C10H16N4O B1401092 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one CAS No. 1341994-60-2

2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one

Cat. No. B1401092
M. Wt: 208.26 g/mol
InChI Key: ZQUHATANABEQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one, also known as PP3, is a pyridazine-based compound. It has a molecular formula of C10H16N4O and a molecular weight of 208.26 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one is 1S/C10H16N4O/c15-10-2-1-3-12-14 (10)9-8-13-6-4-11-5-7-13/h1-3,11H,4-9H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one is a solid substance . Its molecular formula is C10H16N4O, and it has a molecular weight of 208.26 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and density, are not available in the search results.

Scientific Research Applications

Anti-Inflammatory Activity

The novel series of piperazinylthienylpyridazine derivatives, which include structures related to 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one, have been synthesized and evaluated for their anti-inflammatory activities. These compounds were found to exhibit significant anti-inflammatory effects, suggesting potential therapeutic applications in the treatment of inflammatory conditions (Refaat, Khalil, & Kadry, 2007).

Antimicrobial Activity

Compounds structurally related to 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one have been investigated for their antimicrobial properties. The synthesized compounds demonstrated noteworthy antimicrobial activity, indicating their potential use in combating various microbial infections (Gein et al., 2013).

Anticancer Activity

A series of derivatives including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been studied for their antiproliferative activity against human cancer cell lines. Some compounds showed promising activity, indicating the potential of such derivatives in cancer therapy (Mallesha et al., 2012).

Glucan Synthase Inhibitors

Pyridazinone derivatives, including structures similar to 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one, have been identified as potent β-1,3-glucan synthase inhibitors, offering a novel approach for treating fungal infections (Ting et al., 2011).

Analgesic Activity

Derivatives of 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one have been synthesized and evaluated for their analgesic and anti-inflammatory properties, showing potential as non-ulcerogenic analgesic agents (Duendar et al., 2007).

Antidiabetic Activity

Triazolo-pyridazine-6-yl-substituted piperazines, structurally related to 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one, have been evaluated for their potential as antidiabetic drugs, showing promising DPP-4 inhibition and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).

properties

IUPAC Name

2-(2-piperazin-1-ylethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c15-10-2-1-3-12-14(10)9-8-13-6-4-11-5-7-13/h1-3,11H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUHATANABEQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.